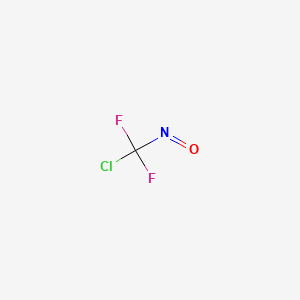
Methane, chlorodifluoronitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, chlorodifluoronitroso- is a chemical compound with the molecular formula CClF₂NO It is a derivative of methane where two hydrogen atoms are replaced by fluorine atoms, one by a chlorine atom, and one by a nitroso group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methane, chlorodifluoronitroso- can be synthesized through the reaction of chlorodifluoromethane with nitrosyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods: Industrial production of methane, chlorodifluoronitroso- involves the large-scale reaction of chlorodifluoromethane with nitrosyl chloride in the presence of a suitable catalyst. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Methane, chlorodifluoronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorodifluoronitroso oxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Chlorodifluoronitroso oxide.
Reduction: Chlorodifluoromethanamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Methane, chlorodifluoronitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitroso compounds.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that target specific pathways involving nitroso groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methane, chlorodifluoronitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to donate or accept electrons, impacting processes such as oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Methane, chlorodifluoronitroso- can be compared with other similar compounds, such as:
Chlorodifluoromethane (CHClF₂): Lacks the nitroso group, making it less reactive in redox reactions.
Nitrosomethane (CH₃NO): Contains a nitroso group but lacks the halogen atoms, resulting in different chemical properties.
Difluoronitrosomethane (CF₂NO): Similar structure but without the chlorine atom, leading to variations in reactivity and stability.
Methane, chlorodifluoronitroso- is unique due to the presence of both halogen atoms and a nitroso group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
421-13-6 |
|---|---|
Molekularformel |
CClF2NO |
Molekulargewicht |
115.47 g/mol |
IUPAC-Name |
chloro-difluoro-nitrosomethane |
InChI |
InChI=1S/CClF2NO/c2-1(3,4)5-6 |
InChI-Schlüssel |
ZDFLALVBYPQYCS-UHFFFAOYSA-N |
Kanonische SMILES |
C(N=O)(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


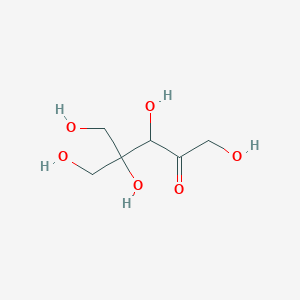
![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
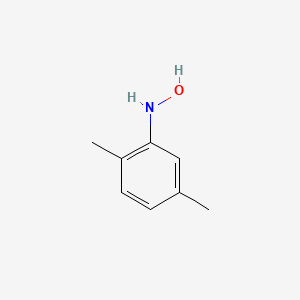
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
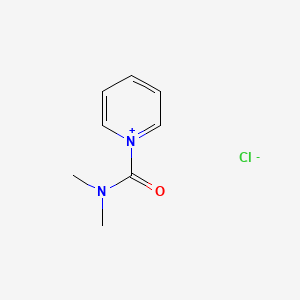
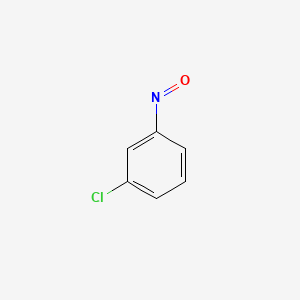
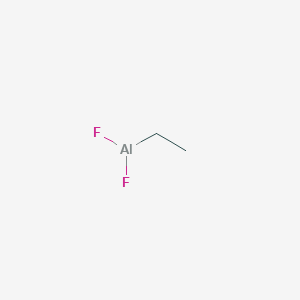
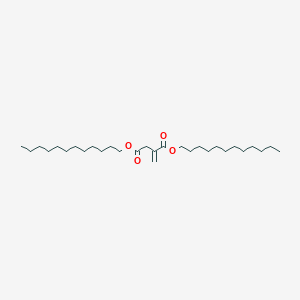
![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![Naphtho[1,2-c]thiophene](/img/structure/B14749731.png)
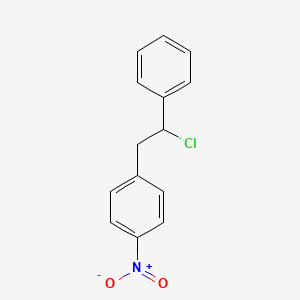
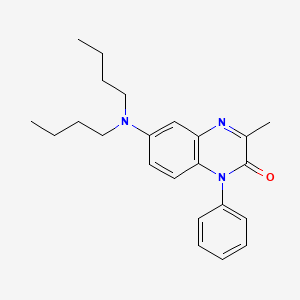
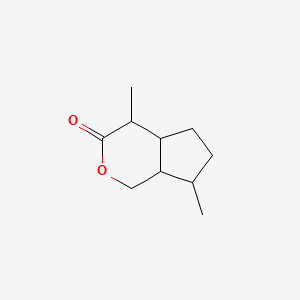
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
